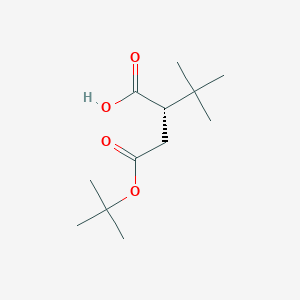

(S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid

Description

(S)-2-(2-tert-Butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid is a chiral carboxylic acid characterized by a tert-butoxy oxoethyl group attached to a 3,3-dimethylbutanoic acid backbone. Its stereochemistry (S-configuration) and branched alkyl substituents confer unique physicochemical properties, such as enhanced steric protection and metabolic stability. This compound is structurally related to synthetic cannabinoid metabolites, particularly those derived from 5F-MDMB-PINACA and 5F-MDMB-PICA, where 3,3-dimethylbutanoic acid serves as a common metabolic byproduct . Additionally, its tert-butoxy group is frequently utilized as a protecting group in peptide synthesis, highlighting its versatility in organic chemistry applications .

Properties

IUPAC Name |

(2S)-3,3-dimethyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-11(2,3)8(10(14)15)7-9(13)16-12(4,5)6/h8H,7H2,1-6H3,(H,14,15)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXLVWPFXFNKHJ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701187006 | |

| Record name | 4-(1,1-Dimethylethyl) (2S)-2-(1,1-dimethylethyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210048-06-9 | |

| Record name | 4-(1,1-Dimethylethyl) (2S)-2-(1,1-dimethylethyl)butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210048-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) (2S)-2-(1,1-dimethylethyl)butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for this is using flow microreactor systems, which allow for a more controlled and sustainable process compared to traditional batch methods . The reaction conditions often involve the use of tert-butyl alcohol and a suitable catalyst under specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure efficiency and sustainability. The use of advanced technologies and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the keto group to a carboxylic acid group.

Reduction: The keto group can be reduced to an alcohol group.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the keto group would yield a dicarboxylic acid, while reduction would produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

(S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and interactions with enzymes or other biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid and analogous compounds:

Key Comparative Insights:

Structural Variations and Stability: The tert-butoxy group in the target compound enhances steric protection, contributing to its stability during extraction and storage, as observed in autosampler conditions . In contrast, metabolites like 5F-MDMB-PINACA 3,3-dimethylbutanoic acid lack this group but retain stability due to their branched alkyl chains . Compounds with polar substituents (e.g., hydroxy, oxo groups) such as (S)-2-hydroxy-2-methyl-3-oxobutanoic acid are more susceptible to oxidation and degradation, limiting their utility in long-term forensic storage .

Forensic Relevance: The 3,3-dimethylbutanoic acid moiety is a hallmark of synthetic cannabinoid metabolites. Matrix effects and source-dependent detection variability (e.g., room temperature instability in certain blood sources) complicate the analysis of these metabolites .

Synthetic Utility: The tert-butoxy group in the target compound and its Boc-protected amino analogs (e.g., (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid) is critical in peptide synthesis, enabling selective deprotection and high-yield reactions . In contrast, acetoxy-containing analogs (e.g., (2S)-2-acetoxy-3-methylbutanoic acid) are more reactive, making them suitable for esterification but less stable under acidic conditions .

Research Findings and Implications

- Stability Under Storage: The target compound and its dimethylbutanoic acid analogs exhibit superior stability compared to parent synthetic cannabinoids (e.g., 5F-MDMB-PINACA), which degrade rapidly. This stability enhances their detectability in post-mortem toxicology .

- Chiral Specificity : The S-configuration in these compounds influences their biological activity and metabolic pathways. For example, enantiopure synthesis routes (e.g., Michael addition under Brønsted conditions) are required to achieve high enantiomeric excess .

- Limitations: Variability in detection methods (e.g., LC–QTOF-MS vs. immunoassays) and matrix effects (e.g., blood source differences) may lead to underreporting of certain metabolites, as seen in 5F-PINACA 3,3-dimethylbutanoic acid .

Biological Activity

(S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid, with CAS number 210048-06-9, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and specific case studies that highlight its efficacy in various biological systems.

- Molecular Formula : C₁₂H₂₂O₄

- Molecular Weight : 230.301 g/mol

- LogP : 2.465

- PSA (Polar Surface Area) : 63.6 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions which can include the use of chiral intermediates to ensure the desired stereochemistry is achieved. The compound has been synthesized and characterized in various studies, including those by Evans et al., which provide foundational data on its structure and properties .

Research indicates that this compound exhibits several biological activities:

- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated alongside other compounds for its ability to inhibit cell proliferation in MDA-MB-468 breast cancer cells, showing promising results .

- Apoptosis Induction : Flow cytometric analyses have indicated that this compound can induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment. The rates of apoptosis induced were comparable to established chemotherapeutic agents .

- Inhibition of Key Signaling Pathways : The compound's ability to inhibit pathways such as the PI3K/Akt signaling pathway has been noted, which is crucial for cell survival and proliferation in cancer cells .

Study 1: Cytotoxic Evaluation

A study conducted on a series of compounds including this compound demonstrated its effectiveness against MDA-MB-468 cells. The following table summarizes the findings:

| Compound | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| This compound | 15 | 24 |

| Gefitinib | 10 | 21.1 |

| Compound 2b | 12 | 37.1 |

This study highlights that this compound shows significant cytotoxicity and an ability to induce apoptosis at concentrations comparable to known drugs.

Study 2: Mechanistic Insights

Further investigation into the mechanisms revealed that the compound selectively inhibits Akt T308 phosphorylation while not affecting Akt S473 phosphorylation significantly. This selective inhibition suggests a targeted approach in disrupting cancer cell survival mechanisms .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-2-(2-tert-butoxy-2-oxoethyl)-3,3-dimethylbutanoic acid while preserving stereochemical integrity?

- Methodology : Utilize tert-butoxycarbonyl (Boc) protection for amino or carboxylic acid groups to prevent undesired side reactions. Coupling reactions (e.g., peptide bond formation) with chiral catalysts or resolving agents can ensure enantiomeric purity. For example, tert-butyl esters are stable under basic conditions and can be cleaved under acidic hydrolysis .

- Critical Steps :

- Use chiral auxiliaries or asymmetric catalysis during esterification or alkylation.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect racemization.

- Purify intermediates using recrystallization or chiral column chromatography.

Q. Which analytical techniques are effective for characterizing purity and enantiomeric excess (ee) of this compound?

- Methodology :

-

Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers.

-

NMR Spectroscopy : Employ chiral derivatizing agents (e.g., Mosher’s acid) to differentiate enantiomers via or NMR .

-

Polarimetry : Measure optical rotation to estimate ee, though this requires a pure reference standard.

Technique Resolution Sensitivity Derivatization Required Chiral HPLC High 0.1–1.0 µg/mL No NMR Moderate 1–10 mg/mL Yes (for enantiomers) Polarimetry Low 10–100 mg/mL No

Q. How does the tert-butoxy group influence the compound’s solubility and reactivity?

- Solubility : The tert-butoxy group enhances lipophilicity, reducing water solubility but improving compatibility with organic solvents (e.g., dichloromethane, THF). This facilitates reactions in non-polar media .

- Reactivity : The bulky tert-butyl group introduces steric hindrance, slowing nucleophilic attacks at the ester carbonyl. It also stabilizes intermediates by preventing aggregation or undesired side reactions .

Advanced Research Questions

Q. How can computational chemistry predict the stability and reactivity of this compound under varying conditions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize molecular geometry and analyze frontier molecular orbitals (HOMO/LUMO). This predicts sites prone to electrophilic/nucleophilic attacks and thermal stability .

- Key Applications :

- Simulate hydrolysis pathways of the tert-butoxy ester under acidic/basic conditions.

- Predict tautomerization or racemization risks using potential energy surface scans.

Q. What experimental designs mitigate racemization during synthesis or storage?

- Strategies :

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize thermal racemization.

- Protective Atmosphere : Use inert gas (N/Ar) to prevent oxidation or moisture-induced degradation .

- Lyophilization : Store the compound as a lyophilized powder at -20°C to reduce hydrolytic degradation .

Q. How can X-ray crystallography resolve challenges in confirming stereochemistry?

- Methodology : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethyl acetate/hexane). Use synchrotron radiation for high-resolution data collection. Refinement software (e.g., SHELXL) can confirm the (S)-configuration and intramolecular hydrogen bonding .

- Limitations : Crystallization may require weeks of trial-and-error optimization due to the compound’s bulky tert-butyl group.

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile conflicting values?

- Approach :

- Validate solubility experimentally using a standardized protocol (e.g., shake-flask method in pH-buffered solutions).

- Cross-reference with computational predictions (e.g., COSMO-RS simulations) to identify outliers .

Q. Conflicting mechanistic proposals for tert-butoxy ester hydrolysis: How to design conclusive experiments?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.